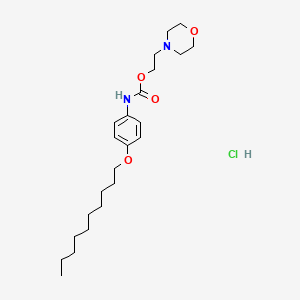
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H39ClN2O4. It is known for its unique structure, which includes a morpholine ring, a decyloxyphenyl group, and a carbamate linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 2-(4-morpholinyl)ethanol with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Morpholinoethyl (4-(octyloxy)phenyl)carbamate
- 2-Morpholinoethyl (4-(hexyloxy)phenyl)carbamate
- 2-Morpholinoethyl (4-(butyloxy)phenyl)carbamate
Uniqueness
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific structural features, such as the decyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
112923-11-2 |
|---|---|
Fórmula molecular |
C23H39ClN2O4 |
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(4-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-17-28-22-12-10-21(11-13-22)24-23(26)29-20-16-25-14-18-27-19-15-25;/h10-13H,2-9,14-20H2,1H3,(H,24,26);1H |
Clave InChI |
CBCKKGWYBXRQHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)





![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)





